molecular formula C7H11NO B14751768 (2,5-dimethyl-1H-pyrrol-3-yl)methanol

(2,5-dimethyl-1H-pyrrol-3-yl)methanol

Cat. No.: B14751768
M. Wt: 125.17 g/mol
InChI Key: YRCARLAETRDZOX-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1H-pyrrol-3-yl)methanol is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of two methyl groups at the 2 and 5 positions and a hydroxymethyl group at the 3 position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethyl-1H-pyrrol-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrrole with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 3 position. The reaction typically proceeds as follows:

    Starting Materials: 2,5-dimethylpyrrole and formaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at room temperature.

    Procedure: The mixture is stirred for several hours until the reaction is complete. The product is then isolated by extraction and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate.

    Reduction: The compound can be reduced to (2,5-dimethyl-1H-pyrrol-3-yl)methane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or halides in the presence of a base.

Major Products

    Oxidation: (2,5-Dimethyl-1H-pyrrol-3-yl)formaldehyde.

    Reduction: (2,5-Dimethyl-1H-pyrrol-3-yl)methane.

    Substitution: Products depend on the nucleophile used, such as (2,5-dimethyl-1H-pyrrol-3-yl)amine or (2,5-dimethyl-1H-pyrrol-3-yl)halide.

Scientific Research Applications

(2,5-Dimethyl-1H-pyrrol-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrrole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (2,5-dimethyl-1H-pyrrol-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol: Similar structure but with a phenyl group at the 1 position.

    (2,5-Dimethyl-1H-pyrrol-3-yl)formaldehyde: Oxidized form of the compound.

    (2,5-Dimethyl-1H-pyrrol-3-yl)methane: Reduced form of the compound.

Uniqueness

(2,5-Dimethyl-1H-pyrrol-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and modification, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(2,5-dimethyl-1H-pyrrol-3-yl)methanol

InChI

InChI=1S/C7H11NO/c1-5-3-7(4-9)6(2)8-5/h3,8-9H,4H2,1-2H3

InChI Key

YRCARLAETRDZOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C)CO

Origin of Product

United States

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